Allopregna-5,16-diene-20-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Allopregna-5,16-diene-20-one, also known as this compound, is a useful research compound. Its molecular formula is C21H30O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical and Biological Properties

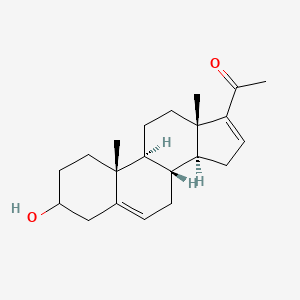

Chemical Structure:

- Molecular Formula: C21H30O2

- Molecular Weight: 314.5 g/mol

Allopregna-5,16-diene-20-one is a derivative of progesterone and exhibits properties that are significant in both endocrine functions and neuroactive roles. It is known to interact with GABA_A receptors, influencing neurotransmission and providing potential therapeutic effects.

Neuropharmacology

This compound has been studied for its neuroactive properties:

- GABAergic Modulation: It enhances GABA_A receptor activity, which is crucial for inhibitory neurotransmission in the brain. This property suggests potential applications in treating anxiety disorders and epilepsy by modulating neuronal excitability .

- Ethanol Sensitivity: Research indicates that this compound may alter sensitivity to ethanol by affecting GABAergic transmission, which could have implications for understanding alcohol use disorders .

Endocrinology

The compound is involved in various hormonal pathways:

- Anabolic Effects: this compound exhibits anabolic properties similar to other anabolic steroids. It has been investigated for its potential use in treating muscle-wasting diseases by promoting protein synthesis and nitrogen retention .

- Hormonal Regulation: It plays a role in the synthesis of other steroids and may influence reproductive health and hormone balance .

Therapeutic Uses

The therapeutic potential of this compound includes:

- Muscle Wasting Diseases: Its anabolic effects are being explored for use in conditions such as cachexia or sarcopenia, where muscle loss is prevalent .

- Neuroprotection: The neuroprotective effects attributed to its interaction with GABA_A receptors suggest possible applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Morrow et al., 2006 | Ethanol Sensitivity | Found that allopregnanolone modulates sensitivity to ethanol through GABA_A receptors. |

| Biggio et al., 2007 | Neuroactive Steroids | Discussed the role of allopregnanolone in enhancing GABAergic transmission, suggesting therapeutic avenues for anxiety and seizure disorders. |

| Helms et al., 2012 | Neurosteroid Influence | Highlighted the impact of allopregnanolone on neurotransmitter release, indicating its importance in synaptic modulation. |

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the molecular structure and purity of Allopregna-5,16-diene-20-one?

- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be employed for purity assessment. For crystalline samples, X-ray diffraction provides definitive structural validation. Document deviations from literature data and justify them with experimental evidence (e.g., solvent effects, instrumentation calibration) .

Q. How should experimental protocols be designed to ensure reproducibility in synthesizing this compound?

- Methodological Answer: Standardize reaction conditions (temperature, solvent, catalyst loading) and document deviations in real time. Include validation steps using reference compounds and internal standards. Publish full experimental details (e.g., reagent grades, purification methods) in supplementary materials to enable replication. For multi-step syntheses, provide intermediate characterization data (e.g., melting points, Rf values) .

Q. What are the best practices for formulating hypothesis-driven research questions on this compound’s biological activity?

- Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. Example: “Does this compound (Intervention) exhibit higher binding affinity to progesterone receptors (Outcome) in human endometrial cell lines (Population) compared to progesterone (Comparison)?” Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer: Conduct a systematic review to identify methodological variations (e.g., assay conditions, cell lines, dosage). Perform meta-analyses with sensitivity testing to adjust for covariates (e.g., solvent effects, purity thresholds). Replicate critical studies under standardized protocols and use multivariate statistical models (e.g., ANCOVA) to isolate confounding variables .

Q. What strategies improve stereochemical control during the synthesis of this compound derivatives?

- Methodological Answer: Employ asymmetric catalysis (e.g., chiral ligands in transition metal catalysis) and optimize reaction parameters (temperature, solvent polarity) to favor desired stereoisomers. Monitor stereochemical outcomes using chiral HPLC or circular dichroism (CD). Confirm configurations via nuclear Overhauser effect (NOESY) NMR or X-ray crystallography .

Q. How can computational models be integrated with experimental data to predict this compound’s metabolic stability?

- Methodological Answer: Use molecular dynamics simulations (e.g., GROMACS) to study interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) and correlate results with in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) parameters. Cross-reference computational ΔG values with experimental kinetic data .

Q. What methodologies address challenges in quantifying this compound in complex biological matrices?

- Methodological Answer: Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with deuterated internal standards for matrix effect correction. Validate sensitivity (LOD/LOQ), linearity (R² > 0.99), and precision (CV < 15%) per ICH guidelines. Use matrix-matched calibration curves and account for ion suppression/enhancement via post-column infusion .

Q. Data Analysis & Reproducibility

Q. How should researchers handle variability in pharmacokinetic data for this compound?

- Methodological Answer: Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½. Use mixed-effects models (e.g., NONMEM) to account for inter-subject variability. Pre-register analysis plans on platforms like OSF to ensure transparency, and share raw data in repositories (e.g., Zenodo) for independent validation .

Q. What steps ensure the reproducibility of in vitro assays measuring this compound’s receptor binding?

- Methodological Answer: Standardize cell culture conditions (passage number, media composition), include positive/negative controls in each assay plate, and document instrument calibration (e.g., plate reader wavelength accuracy). Use blinded data analysis to minimize bias and report results with 95% confidence intervals .

Q. How can conflicting results in this compound’s thermodynamic stability studies be reconciled?

- Methodological Answer: Compare differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data under identical experimental conditions (heating rate, atmosphere). Perform quantum mechanical calculations (e.g., DFT) to model conformational energy barriers. Publish raw thermograms and computational input files for peer validation .

属性

分子式 |

C21H30O2 |

|---|---|

分子量 |

314.5 g/mol |

IUPAC 名称 |

1-[(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15?,16-,18-,19-,20-,21+/m0/s1 |

InChI 键 |

YLFRRPUBVUAHSR-SRJGTTDWSA-N |

手性 SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C |

规范 SMILES |

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

同义词 |

3-hydroxy-5,16-pregnadien-20-one 80-574 compound |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。